3-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one
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Overview
Description
3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core linked to a piperazine ring substituted with a 3-chlorophenyl group. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative.
Attachment of the Chlorophenyl Group:
Formation of the Quinazolinone Core: The final step involves the formation of the quinazolinone core, which can be achieved through a cyclization reaction involving the appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the quinazolinone core.
Reduction: Reduction reactions can also occur, especially at the carbonyl group in the quinazolinone core.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group and the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield alcohol derivatives.
Scientific Research Applications
3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a serotonergic antagonist.
Biological Research: It is used in studies related to its interaction with various biological targets, such as serotonin receptors.
Industrial Applications: The compound may be used in the development of new pharmaceuticals and agrochemicals due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound also features a piperazine ring substituted with a 3-chlorophenyl group and has similar serotonergic antagonist properties.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a piperazine ring and chlorophenyl group, used in medicinal chemistry.
Uniqueness
3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core and a piperazine ring with a 3-chlorophenyl group
Properties
Molecular Formula |
C21H21ClN4O2 |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one |
InChI |
InChI=1S/C21H21ClN4O2/c22-16-4-3-5-17(14-16)24-10-12-25(13-11-24)20(27)8-9-26-15-23-19-7-2-1-6-18(19)21(26)28/h1-7,14-15H,8-13H2 |
InChI Key |
DQTRBJHMQWXCGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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